4-Aminoquinazolin-2-ol
Overview
Description
4-Aminoquinazolin-2-ol is a heterocyclic compound that belongs to the quinazolinone class It is characterized by a quinazoline ring system with an amino group at the 4-position and a hydroxyl group at the 2-position
Mechanism of Action
Target of Action
A related compound, 2-aminoquinazolin-4(3h)-one, has been reported to target queuine trna-ribosyltransferase in zymomonas mobilis . This enzyme plays a crucial role in the biosynthesis of queuosine, a modified nucleoside found in tRNA .
Mode of Action
It’s worth noting that quinazolinone derivatives have been reported to exhibit antimicrobial and biofilm inhibition effects . These compounds may interact with their targets, leading to changes in cellular processes and potentially inhibiting the growth of microorganisms .
Biochemical Pathways
Quinazolinone compounds have been used as organocatalysts in the chemoselective reduction of nitroarenes . This suggests that 4-Aminoquinazolin-2-ol might interact with certain biochemical pathways involved in redox reactions.
Pharmacokinetics
A related compound, 2-aminoquinazolin-4(3h)-one, has been reported to have low bioavailability, as indicated by its low area under the curve (auc) and maximum plasma concentration
Result of Action
Related quinazolinone compounds have shown significant activity against severe acute respiratory syndrome coronavirus 2 (sars-cov-2) with no cytotoxicity . This suggests that this compound might also exhibit antiviral effects.
Action Environment
It’s worth noting that formic acid, a naturally occurring, cost-effective, easy-to-handle, environment-friendly reducing agent, has been used in conjunction with a quinazolinone catalyst in chemical reactions . This suggests that the action of this compound might be influenced by certain environmental factors.
Biochemical Analysis
Biochemical Properties
4-Aminoquinazolin-2-ol plays a crucial role in several biochemical reactions. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, acting as a reversible inhibitor . These interactions are significant as they can modulate neurotransmitter levels in the nervous system. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating gene expression, this compound can alter cellular metabolism and impact the overall function of cells. For instance, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with acetylcholinesterase leads to enzyme inhibition, which can affect neurotransmitter breakdown . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic effects, including liver damage and neurotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . Key enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolic processes can influence the compound’s bioavailability and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in specific tissues, such as the liver and brain, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be found in the nucleus, where it influences gene expression by interacting with transcription factors . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoquinazolin-2-ol typically involves the cyclization of 2-aminobenzamide with formic acid or formamide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include heating the reactants at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Aminoquinazolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted quinazolines .
Scientific Research Applications
4-Aminoquinazolin-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It has shown potential as an inhibitor of certain enzymes and receptors, which could be useful in treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Aminoquinazolin-4-ol
- 4-Aminoquinazolin-2-one
- 2-Quinazolinol, 4-amino-
Comparison: 4-Aminoquinazolin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency in certain biological assays and has a broader spectrum of activity .
Properties
IUPAC Name |
4-amino-1H-quinazolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-5-3-1-2-4-6(5)10-8(12)11-7/h1-4H,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBWFXMEJVOABP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474748 | |
Record name | 4-aminoquinazolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50440-88-5 | |
Record name | 4-aminoquinazolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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